2-chlorothiophene-3-carboxylic Acid
Overview
Description
2-Chlorothiophene-3-carboxylic acid (CTCA) is an organic compound belonging to the family of thiophene carboxylic acids. It is a colorless solid with a pungent odor and is soluble in water and ethanol. CTCA is a versatile molecule that has been studied in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology. CTCA is used in a variety of applications, including in vivo and in vitro research, as well as in the synthesis of novel compounds.
Scientific Research Applications
Chemical Synthesis and Reactions
- 2-Chlorothiophene derivatives are used in various chemical syntheses. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from 3-hydroxythiophene-2-carboxylate, are used in producing 3,5-dialkoxythiophene-2-carboxylic acids, which are then converted to ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).
- Another study demonstrates the synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid using N-chlorosuccinimide with high selectivity and yield. This method offers advantages such as mild reaction conditions and simplicity, making it suitable for industrial production (Wang, Ji, & Sha, 2014).
Catalysis and Organic Transformations
- Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes involves directed C-H bond cleavage to produce 3-vinylated products. This method is also applicable to other heteroarene carboxylic acids (Ueyama et al., 2011).
- Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids enables effective coupling with alkenes without decarboxylation. This process is versatile, accommodating various substrates including brominated thiophenecarboxylic acids (Iitsuka et al., 2013).
Material Science and Polymers
- Research in material science involves the use of 2-chlorothiophene derivatives. For example, 3-Chlorothiophene was polymerized in mixed electrolytes to produce Poly(3-chlorothiophene) films with good conductivity. This study contributes to the development of conductive polymers (Xu et al., 2003).
Environmental and Analytical Applications
- The photochemical degradation of benzothiophene derivatives in aqueous solutions has been studied to understand the fate of crude oil components in ocean spills. This research is crucial in environmental science, particularly in the context of oil spill remediation (Andersson & Bobinger, 1996).
Crystallography and Structural Chemistry
- 2-Chlorothiophene derivatives are also significant in crystallography and structural chemistry. For instance, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid has been determined, contributing to our understanding of molecular interactions in solid states (Dugarte-Dugarte et al., 2021).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-chlorothiophene-3-carboxylic acid could be influenced by various environmental factors These might include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical conditions such as temperature and pressure
Safety and Hazards
Future Directions
Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing safer and more efficient synthesis methods, exploring new applications, and understanding their mechanisms of action in more detail.
Properties
IUPAC Name |
2-chlorothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPSOCOJRCNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394798 | |
Record name | 2-chlorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53935-71-0 | |
Record name | 2-chlorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.